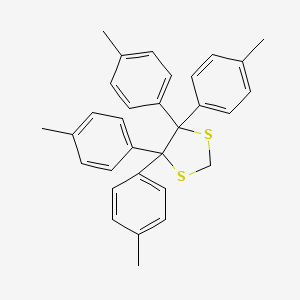![molecular formula C14H18 B14296651 hexacyclo[6.6.0.02,7.03,6.04,11.05,12]tetradecane CAS No. 116954-47-3](/img/structure/B14296651.png)
hexacyclo[6.6.0.02,7.03,6.04,11.05,12]tetradecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexacyclo[66002,703,604,1105,12]tetradecane is a polycyclic hydrocarbon with a unique cage-like structure
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexacyclo[6.6.0.02,7.03,6.04,11.05,12]tetradecane can be synthesized through the hydrogenation of norbornadiene dimers. The process involves the preparation of norbornadiene dimer, followed by hydrogenation in the presence of a palladium-carbon (Pd-C) catalyst under 1 atmosphere of hydrogen . The reaction conditions are crucial to ensure the selective formation of the desired hexacyclic structure.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, catalysts, and purification processes to achieve high yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Hexacyclo[6.6.0.02,7.03,6.04,11.05,12]tetradecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using hydrogenation techniques.
Substitution: The compound can undergo substitution reactions, particularly with aliphatic alcohols under the action of ionic liquids.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a Pd-C catalyst.
Substitution: Aliphatic alcohols (methanol, ethanol, n-propanol, n-butanol) in the presence of ionic liquids.
Major Products Formed
Oxidation: Oxidized derivatives of the hexacyclic structure.
Reduction: Reduced forms of the compound.
Substitution: 4-exo-alkoxypentacyclo[8.2.1.15,8.02,9.03,7]tetradecanes.
Scientific Research Applications
Hexacyclo[6.6.0.02,7.03,6.04,11.05,12]tetradecane has several scientific research applications:
Medicine: Investigated for its potential use in the synthesis of pharmaceuticals.
Industry: Used as a transmission medium and working fluid in various industrial processes.
Mechanism of Action
The mechanism of action of hexacyclo[6.6.0.02,7.03,6.04,11.05,12]tetradecane involves its ability to undergo structural transformations due to the significant strain in its cage-like structure. This strain allows for unusual structural rearrangements and reactions, making it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies .
Comparison with Similar Compounds
Similar Compounds
Hexacyclo[9.2.1.02,10.03,8.04,6.05,9]tetradecane: Another highly strained polycyclic hydrocarbon with similar reactivity and applications.
Pentacyclo[8.2.1.15,8.02,9.03,7]tetradecane: A related compound with a different ring structure but similar chemical properties.
Uniqueness
Hexacyclo[6.6.0.02,7.03,6.04,11.05,12]tetradecane is unique due to its specific cage-like structure, which imparts significant strain and reactivity. This makes it a valuable compound for studying strained ring systems and developing new synthetic methodologies.
Properties
CAS No. |
116954-47-3 |
|---|---|
Molecular Formula |
C14H18 |
Molecular Weight |
186.29 g/mol |
IUPAC Name |
hexacyclo[6.6.0.02,7.03,6.04,11.05,12]tetradecane |
InChI |
InChI=1S/C14H18/c1-2-6-8-4-3-7-5(1)9-11(7)14-10(6)12(8)13(9)14/h5-14H,1-4H2 |
InChI Key |
IQSZFXHNUQSSRA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C3CCC4C1C5C4C6C2C3C56 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzene, [4-(trifluoromethyl)-4-pentenyl]-](/img/structure/B14296571.png)
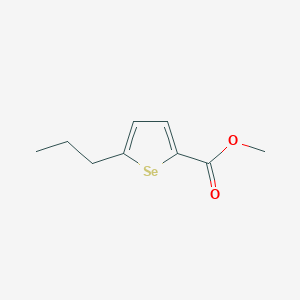
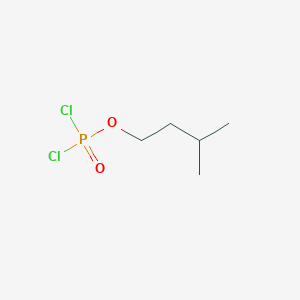
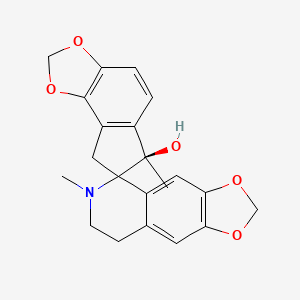
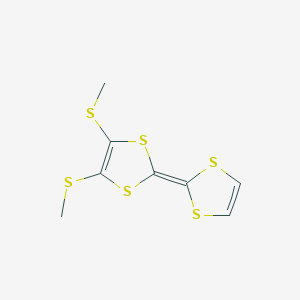
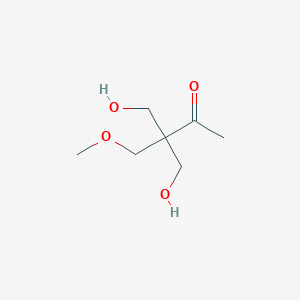

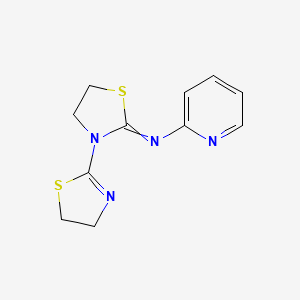
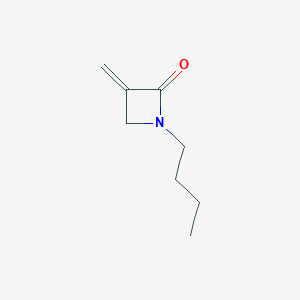
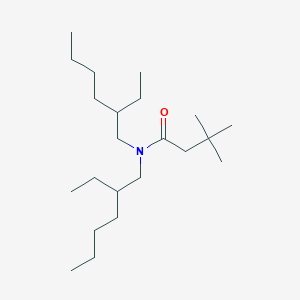
![2-Cyclohexen-1-one, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14296631.png)
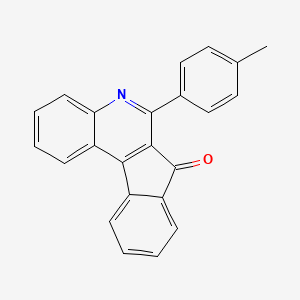
![5-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14296643.png)
